Axl/Mer/CSF1R Potency Advantage
Adrixetinib (Q702) demonstrates significantly higher binding potency for its primary targets compared to clinically relevant alternatives. In a standardized kinase-domain binding assay, adrixetinib exhibited IC50 values of 0.3 nM for Axl, 0.8 nM for Mer, and 8.7 nM for CSF1R [1]. This contrasts sharply with the dual Axl/Mer inhibitor INCB081776, which shows IC50 values of 16 nM for Axl and 14 nM for Mer . The difference represents a 53-fold higher potency for Axl and an 18-fold higher potency for Mer, providing a clear advantage for achieving robust target engagement in cellular and in vivo models.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Axl: 0.3 nM, Mer: 0.8 nM, CSF1R: 8.7 nM |
| Comparator Or Baseline | INCB081776 (Axl: 16 nM, Mer: 14 nM) |
| Quantified Difference | Axl: 53-fold more potent; Mer: 18-fold more potent |
| Conditions | Kinase-domain binding assay |
Why This Matters
The >50-fold higher potency against Axl ensures more complete target coverage at lower concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in mechanistic studies.
- [1] A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment. Cancers. 2022;14(19):4821. doi:10.3390/cancers14194821 View Source
